2-(5-Bromopyridin-3-yl)morpholine
CAS No.: 1211523-96-4
Cat. No.: VC16542026
Molecular Formula: C9H11BrN2O
Molecular Weight: 243.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211523-96-4 |
---|---|
Molecular Formula | C9H11BrN2O |
Molecular Weight | 243.10 g/mol |
IUPAC Name | 2-(5-bromopyridin-3-yl)morpholine |
Standard InChI | InChI=1S/C9H11BrN2O/c10-8-3-7(4-12-5-8)9-6-11-1-2-13-9/h3-5,9,11H,1-2,6H2 |
Standard InChI Key | NLPNISKHBHOVIL-UHFFFAOYSA-N |
Canonical SMILES | C1COC(CN1)C2=CC(=CN=C2)Br |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-(5-bromopyridin-3-yl)morpholine comprises a pyridine ring substituted with a bromine atom at position 5 and a morpholine moiety at position 3 (Figure 1) . The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, confers conformational flexibility and hydrogen-bonding capacity, which are critical for interactions in biological systems.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁BrN₂O | |
Molecular Weight | 243.10 g/mol | |
Exact Mass | 242.008 g/mol | |
LogP (Partition Coefficient) | 1.25 | |
Topological Polar Surface Area | 42.43 Ų |
The compound’s moderate lipophilicity (LogP = 1.25) suggests balanced solubility in both aqueous and lipid environments, making it suitable for oral bioavailability. Its polar surface area (42.43 Ų) further indicates permeability across biological membranes, a desirable trait for central nervous system (CNS)-targeting drugs.
Synthetic Methodologies
Diazotization-Fluorination-Bromination Cascade
A patented synthesis route for analogous pyridine derivatives involves a three-step process :
-
Diazotization: 2-Methoxy-5-aminopyridine is dissolved in hydrochloric acid and treated with sodium nitrite to form a diazonium salt intermediate.
-
Fluorination: The diazonium intermediate reacts with fluorination reagents (e.g., HBF₄) to yield 2-methoxy-5-fluoropyridine.
-
Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) introduces a bromine atom at position 3, producing 2-methoxy-3-bromo-5-fluoropyridine .
While this method is optimized for fluorinated analogs, adapting it to 2-(5-bromopyridin-3-yl)morpholine would require substituting the methoxy group with morpholine via nucleophilic aromatic substitution (SNAr). For example, reacting 3,5-dibromopyridine with morpholine under basic conditions could selectively yield the target compound .
Challenges in Regioselectivity
Controlling regioselectivity during bromination remains a key challenge. Computational studies suggest that electron-donating groups (e.g., morpholine) direct electrophiles to the para and ortho positions . In 3-morpholinopyridine, bromination at position 5 is favored due to resonance stabilization of the intermediate carbocation .
Hazard Category | GHS Code | Precautionary Measures | Source |
---|---|---|---|
Skin Irritation | H315 | Wear protective gloves | |
Eye Damage | H319 | Use face shields | |
Respiratory Toxicity | H335 | Operate in ventilated hoods |
Handling protocols for brominated pyridines emphasize the use of personal protective equipment (PPE) and fume hoods to mitigate exposure risks .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the morpholine ring (e.g., N-alkylation) could enhance target binding affinity .
-
Prodrug Development: Esterification of the morpholine nitrogen may improve bioavailability .
-
Crystallographic Analysis: X-ray diffraction studies would clarify the compound’s binding mode to viral proteases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume